7'-Hydroxyspiro[azetidine-3,2'-chroman]-4'-one hydrochloride
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Overview
Description
7’-Hydroxyspiro[azetidine-3,2’-chroman]-4’-one hydrochloride is a spirocyclic compound characterized by a unique structure where an azetidine ring is fused with a chroman ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7’-Hydroxyspiro[azetidine-3,2’-chroman]-4’-one hydrochloride typically involves the formation of the spirocyclic structure through a series of organic reactions. One common method includes the cyclization of azetidine derivatives with chroman derivatives under controlled conditions. The reaction often requires the use of catalysts and specific reagents to ensure the correct formation of the spirocyclic structure .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required standards for pharmaceutical applications .
Chemical Reactions Analysis
Types of Reactions
7’-Hydroxyspiro[azetidine-3,2’-chroman]-4’-one hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The spirocyclic structure allows for substitution reactions at various positions on the rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product is obtained .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can lead to the formation of ketones, while reduction can yield alcohols or amines .
Scientific Research Applications
7’-Hydroxyspiro[azetidine-3,2’-chroman]-4’-one hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex spirocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its unique structural properties that may enhance drug efficacy and stability.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions
Mechanism of Action
The mechanism of action of 7’-Hydroxyspiro[azetidine-3,2’-chroman]-4’-one hydrochloride involves its interaction with specific molecular targets in biological systems. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other spirocyclic structures such as spiro-azetidin-2-one, spiro-pyrrolidine, and spiro-indol derivatives. These compounds share the spirocyclic core but differ in the specific rings and substituents attached .
Uniqueness
What sets 7’-Hydroxyspiro[azetidine-3,2’-chroman]-4’-one hydrochloride apart is its unique combination of an azetidine ring with a chroman ring, which imparts distinct physicochemical properties. This unique structure can enhance its biological activity and stability compared to other spirocyclic compounds .
Properties
Molecular Formula |
C11H12ClNO3 |
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Molecular Weight |
241.67 g/mol |
IUPAC Name |
7-hydroxyspiro[3H-chromene-2,3'-azetidine]-4-one;hydrochloride |
InChI |
InChI=1S/C11H11NO3.ClH/c13-7-1-2-8-9(14)4-11(5-12-6-11)15-10(8)3-7;/h1-3,12-13H,4-6H2;1H |
InChI Key |
WVEQTIFUOFRABL-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=O)C2=C(C=C(C=C2)O)OC13CNC3.Cl |
Origin of Product |
United States |
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